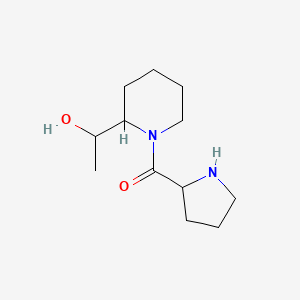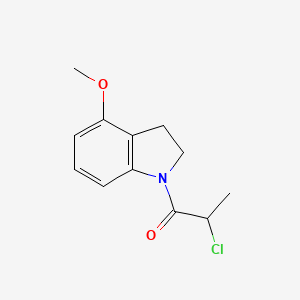
2-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is a chemical compound with the molecular formula C12H14ClNO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule. The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It is a yellow powder with a melting point of 270-272°C . The IR spectrum shows peaks corresponding to CH (aromatic), CH (aliphatic), C=O, C=N, C–O–C (asymmetric), C–O–C (symmetric), CH, and C–Cl functional groups .Applications De Recherche Scientifique
Synthesis and Biological Properties
- Anticonvulsive and Peripheral n-Cholinolytic Activities : Compounds with chloro- and methoxy-substituents have been synthesized and shown to exhibit pronounced anticonvulsive and some peripheral n-cholinolytic activities, demonstrating the potential of such compounds in therapeutic applications (Papoyan et al., 2011).
Molecular Docking and Quantum Chemical Calculations
- Bioactive Molecule Characterization : Studies involving molecular docking and quantum chemical calculations of compounds with structural similarities have provided insights into their molecular structure, spectroscopic data, and potential biological effects, indicating the utility of these compounds in designing drugs with specific activities (Viji et al., 2020).
Chemosensor for Metal Ions
- Selective Response to Metal Ions : Certain chloro- and methoxy-substituted compounds have been identified as effective chemosensors for metal ions like cadmium, showcasing their applicability in environmental monitoring and food safety (Prodi et al., 2001).
Fluorescent Labeling Agents
- Fluorescent Labeling in Biomedical Analysis : Novel fluorophores derived from methoxy-indole compounds have been developed for strong fluorescence in a wide pH range, demonstrating their use in fluorescent labeling and biomedical analysis (Hirano et al., 2004).
Synthesis of Heterocyclic Derivatives
- Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : The creation of heterocyclic derivatives through palladium-catalyzed reactions highlights the chemical versatility and potential pharmaceutical applications of chloro- and methoxy-substituted compounds (Bacchi et al., 2005).
Propriétés
IUPAC Name |
2-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(13)12(15)14-7-6-9-10(14)4-3-5-11(9)16-2/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHQCPTEPFVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC=C2OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


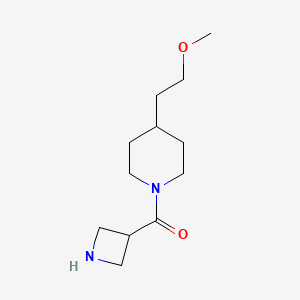


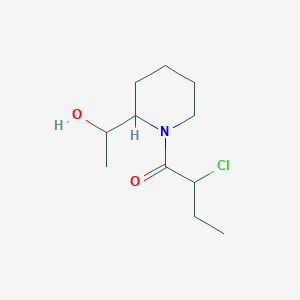
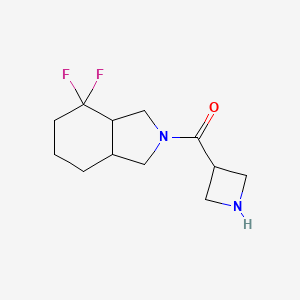
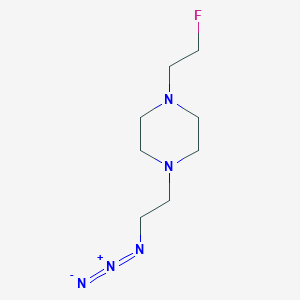
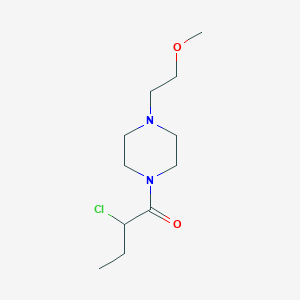
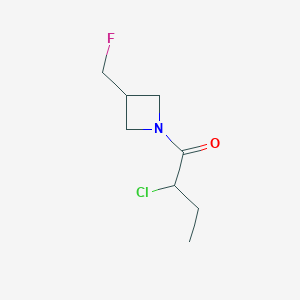
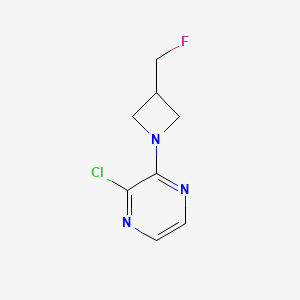


![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477047.png)

